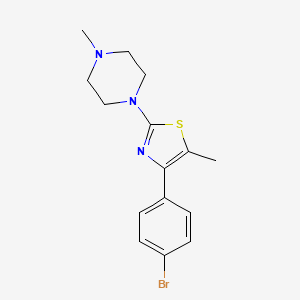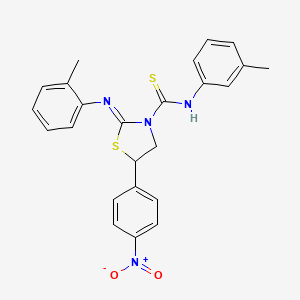
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole, also known as BPT, is a thiazole derivative that has been extensively studied for its potential use in various scientific applications. This compound has shown promising results in several research studies, making it an important topic of discussion in the scientific community.
Mechanism of Action
The exact mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in lab experiments is its relatively simple synthesis method. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is also relatively stable and can be stored for long periods of time. However, one limitation of using 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in lab experiments is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole. One area of research is the development of new derivatives of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential use of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole and its potential use in various scientific applications.
Conclusion
In conclusion, 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is a thiazole derivative that has shown promising results in several research studies. It has potential use in the treatment of cancer and neurological disorders. The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is relatively simple, and it has several advantages for use in lab experiments. However, more research is needed to fully understand the mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole and its potential use in various scientific applications.
Synthesis Methods
The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole involves the condensation of 4-bromoacetophenone and 2-amino-5-methylthiazole in the presence of a base. The resulting compound is then reacted with 4-methylpiperazine to form 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole. The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is in the field of cancer research. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(4-bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3S/c1-11-14(12-3-5-13(16)6-4-12)17-15(20-11)19-9-7-18(2)8-10-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUINLWJWVQGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2CCN(CC2)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)
![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
![1-(benzenesulfonyl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B7534696.png)
![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
